molecular formula C16H16N4OS B14928618 (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one

(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B14928618
M. Wt: 312.4 g/mol
InChI Key: LWRBRBJRAPOWFB-ZSOIEALJSA-N
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Description

5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that features a pyrazole and imidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves multiple steps. One common method includes the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-(4-methylphenyl)-2-thioxo-1,2-dihydro-1H-imidazol-4-one under basic conditions . The reaction typically proceeds in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methyl groups on the pyrazole and phenyl rings can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has been studied for its potential cytotoxic properties against cancer cells . It has shown promising results in in vitro studies, particularly against human breast cancer cell lines. The compound’s ability to inhibit cell proliferation and induce apoptosis makes it a potential candidate for further development as an anticancer agent.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific structural features, including the combination of a pyrazole and imidazole moiety, which contribute to its distinct cytotoxic properties. Its ability to selectively target cancer cells while sparing normal cells highlights its potential as a therapeutic agent.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H16N4OS/c1-10-4-6-13(7-5-10)20-15(21)14(18-16(20)22)8-12-9-17-19(3)11(12)2/h4-9H,1-3H3,(H,18,22)/b14-8-

InChI Key

LWRBRBJRAPOWFB-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(N(N=C3)C)C)/NC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(N=C3)C)C)NC2=S

Origin of Product

United States

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